molecular formula C6H14ClNO B8239231 (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

Cat. No.: B8239231
M. Wt: 151.63 g/mol
InChI Key: NGHRATGQJXKQIQ-RGMNGODLSA-N
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Description

(S)-(Tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS: 683233-12-7) is a chiral amine derivative with a tetrahydropyran (THP) ring system. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol . The compound features a stereogenic center at the THP-2-yl position, conferring enantioselective properties critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Key properties include:

  • Purity: ≥95% (by NMR)
  • Storage: Recommended at 0–8°C for stability .

Properties

IUPAC Name

[(2S)-oxan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRATGQJXKQIQ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@@H](C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic and research purposes.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2) and (S)-Tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1245724-46-2):
    These enantiomers share the same molecular formula (C₆H₁₂ClN ) but differ in stereochemistry at the THP-3 position. Their similarity score to the target compound is 1.00 , indicating identical core scaffolds but distinct stereochemical configurations, which may lead to divergent biological activities .

THP-Substituted Ethylamine Derivatives

  • 2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS: 389621-77-6): This analog has an ethylamine chain appended to the THP ring. It is a pale white solid with ≥95% purity and requires storage at 0–8°C .

Heterocyclic Methanamine Derivatives

  • (Tetrahydrofuran-3-yl)methanamine hydrochloride (CAS: 184950-35-4):
    Replacing the THP ring with a tetrahydrofuran (THF) ring reduces steric bulk and ring strain. The similarity score of 0.83 highlights conserved amine functionality but altered electronic properties due to the oxygen atom’s position .
  • Its similarity score of 0.80 reflects moderate structural overlap with the target compound .

Aromatic Substituted Methanamines

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0):
    This compound introduces an aromatic thiazole ring and a chlorophenyl group, drastically altering solubility and reactivity. Its molecular weight (261.17 g/mol ) and higher melting point (268°C ) contrast with the target compound’s properties .

Data Table: Key Comparative Metrics

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Feature Purity/Storage
(S)-(Tetrahydro-2H-pyran-2-yl)methanamine HCl C₆H₁₄ClNO 151.63 - Chiral THP-2-yl amine ≥95%; 0–8°C
(R)-Tetrahydro-2H-pyran-3-amine HCl C₆H₁₂ClN 151.63 1.00 Enantiomeric THP-3-yl amine Not specified
2-(THP-2-yl)ethanamine HCl C₇H₁₅NO·HCl 165.7 0.76 Ethylamine-THP conjugate ≥95%; 0–8°C
(Tetrahydrofuran-3-yl)methanamine HCl C₅H₁₁NO·HCl 137.61 0.83 THF-3-yl amine Not specified
[2-(4-Chlorophenyl)thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 - Aromatic thiazole-chlorophenyl 97%; mp 268°C

Biological Activity

(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is a chiral amine derivative with significant biological activity. Its unique structural features, including a tetrahydropyran ring, contribute to its potential applications in medicinal chemistry and biological research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H14ClNO
  • Molecular Weight : 151.64 g/mol
  • Structure : The compound features a tetrahydropyran ring, which imparts specific steric and electronic properties that enhance its biological interactions.

(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride interacts with various molecular targets, influencing biochemical pathways. Its mechanism includes:

  • Enzyme Modulation : The compound can bind to enzymes, altering their activity and affecting metabolic processes.
  • Receptor Interaction : It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is measured using various assays, including:

  • DPPH Assay : The ability to scavenge free radicals.
  • IC50 Values : The concentration required to inhibit 50% of free radicals.

Cytotoxicity and Antiproliferative Effects

Studies have assessed the cytotoxic effects of (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride on different cancer cell lines:

  • Cell Lines Tested : Hela (cervical cancer) and A549 (lung cancer).
  • IC50 Values : These values indicate the effectiveness of the compound in inhibiting cell proliferation. For instance, IC50 values were found to be approximately 226 µg/mL for Hela cells and 242.52 µg/mL for A549 cells .

Case Studies

  • Study on Antioxidant Activity :
    • Conducted using various concentrations of the compound.
    • Results showed significant scavenging of free radicals with an IC50 value comparable to established antioxidants .
  • Cytotoxicity Analysis :
    • MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
    • Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 (µg/mL)
(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochlorideChiral amineAntioxidant, Cytotoxic226 (Hela), 242.52 (A549)
(S)-1-phenylethylamine hydrochlorideChiral amineNeurotransmitter modulationNot specified
(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochlorideChiral amineUnknownNot specified

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